4-Bromo-3-methoxybenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related bromo-methoxybenzonitriles typically involves halogenation, methoxylation, and nitrilation reactions. A notable method for synthesizing similar compounds includes the bromination of corresponding phenylboronic acids followed by cyanation and methoxylation steps to introduce the cyano and methoxy groups, respectively (Szumigala et al., 2004). Another approach involves starting with a halogenated toluene derivative, which is then subjected to a series of reactions including bromination, hydrolysis, cyanidation, and finally, methoxylation to achieve the desired product (Chen Bing-he, 2008).
Molecular Structure Analysis
Spectroscopic and theoretical studies provide insights into the equilibrium geometric structure, vibrational frequencies, and electronic properties of bromo-methoxybenzonitriles. DFT calculations are commonly used to predict geometrical parameters such as bond lengths, angles, and dihedral angles, as well as to analyze FT-IR and FT-Raman spectra. These studies reveal the molecular electrostatic potential, atomic charges, and non-linear optical (NLO) properties of the compound, indicating its potential applications in various fields (Kumar & Raman, 2017).
Chemical Reactions and Properties
Bromoxynil, a closely related compound, undergoes various chemical reactions under different conditions, including denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic environments. Its anaerobic degradation involves reductive debromination leading to cyanophenol and ultimately to phenol and carbon dioxide, showcasing its reactivity under environmental conditions (Knight et al., 2003).
Physical Properties Analysis
The physical properties of bromo-methoxybenzonitriles can be deduced from their spectroscopic analyses, which include the investigation of vibrational spectra and molecular geometry. The solvatochromic properties, stokes shift, oscillator strength, transition dipole moment, and fluorescence quantum yield are essential for understanding the interaction of these compounds with light and their solubility in various solvents. These properties are critical for applications in material science and photonics (Khan, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity descriptors like ionization energy, hardness, electrophilicity, and Fukui function, are vital for understanding the chemical behavior of 4-Bromo-3-methoxybenzonitrile. Studies on similar compounds have shown that solvation can significantly alter these properties, affecting their reactivity and potential applications in chemical syntheses and material development (Yadav et al., 2022).
Scientific Research Applications
Spectroscopic and Non-Linear Optical Properties : A study examined the geometric structure, FT-IR and FT-Raman spectra, and non-linear optical properties of a similar compound, 5-Bromo-2-methoxybenzonitrile, using Density Functional Theory (DFT) calculations (Kumar & Raman, 2017).
Anaerobic Biodegradability : Research on 3,5-dibromo-4-hydroxybenzonitrile, a related compound, revealed its anaerobic biodegradability in various conditions, indicating potential environmental degradation pathways (Knight, Berman, & Häggblom, 2003).
Herbicide Resistance in Transgenic Plants : A study demonstrated that transgenic tobacco plants expressing a specific nitrilase gene from a soil bacterium showed resistance to bromoxynil, a herbicide chemically similar to 4-Bromo-3-methoxybenzonitrile (Stalker, McBride, & Malyj, 1988).
Spectroscopic Investigations of Similar Compounds : Another study conducted experimental and theoretical spectroscopic investigations on 4-Bromo-3-methylbenzonitrile, which is structurally similar to the compound (Shajikumar & Raman, 2018).
Synthesis and Anti-tumor Activities : Research on the synthesis of novel 4-Aminoquinazoline derivatives involved the use of a compound (4-(3-Chloropropoxy)-3-methoxybenzonitrile) structurally similar to this compound, highlighting its potential in anti-tumor drug development (Li, 2015).
Safety and Hazards
4-Bromo-3-methoxybenzonitrile is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective clothing and eye protection .
properties
IUPAC Name |
4-bromo-3-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBFZKKJFREYES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626654 | |
Record name | 4-Bromo-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120315-65-3 | |
Record name | 4-Bromo-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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